N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methylbenzenesulfonamide
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Overview
Description
N~1~-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a thiadiazole ring, a benzenesulfonamide group, and a methoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole.
Introduction of the Methoxyethyl Group: The thiadiazole intermediate is then reacted with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate to introduce the methoxyethyl group.
Formation of the Benzenesulfonamide Group: The final step involves the reaction of the substituted thiadiazole with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
N~1~-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-METHYL-1-BENZENESULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activities.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N1-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-METHYL-1-BENZENESULFONAMIDE is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The thiadiazole ring and the sulfonamide group are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. Further studies are needed to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-methoxyethyl)amine
- 2-methoxy-N-(2-methoxyethyl)-N-(trifluoro-λ4-sulfanyl)ethanamine
Uniqueness
N~1~-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-METHYL-1-BENZENESULFONAMIDE is unique due to the combination of its structural features, including the thiadiazole ring, the methoxyethyl group, and the benzenesulfonamide group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C12H15N3O3S3 |
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Molecular Weight |
345.5 g/mol |
IUPAC Name |
N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H15N3O3S3/c1-9-3-5-10(6-4-9)21(16,17)15-11-13-14-12(20-11)19-8-7-18-2/h3-6H,7-8H2,1-2H3,(H,13,15) |
InChI Key |
ZTQDUHDGZPWERB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)SCCOC |
solubility |
44.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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